5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
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Overview
Description
5-methanesulfonyl-2-thia-5-azabicyclo[221]heptane is a bicyclic compound with a unique structure that includes a sulfur atom and a nitrogen atom within its bicyclic framework
Preparation Methods
The synthesis of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures
Chemical Reactions Analysis
5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts for oxidation and reduction processes. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or other reduced derivatives.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways. In medicine, its unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Mechanism of Action
The mechanism of action of 5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The sulfur and nitrogen atoms within its bicyclic structure allow it to form specific interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
5-methanesulfonyl-2-thia-5-azabicyclo[2.2.1]heptane can be compared with other similar compounds, such as 2-thia-5-azabicyclo[2.2.1]heptane and 2-oxa-5-azabicyclo[2.2.1]heptane . These compounds share a similar bicyclic structure but differ in the presence of oxygen or sulfur atoms. The unique presence of the methanesulfonyl group in this compound distinguishes it from these related compounds and may confer different chemical and biological properties.
Properties
IUPAC Name |
5-methylsulfonyl-2-thia-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S2/c1-11(8,9)7-3-6-2-5(7)4-10-6/h5-6H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOZPANAUHAXMQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2CC1CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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